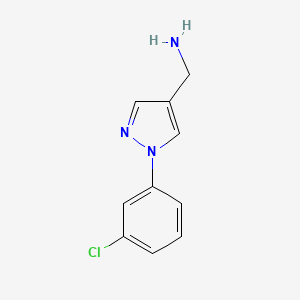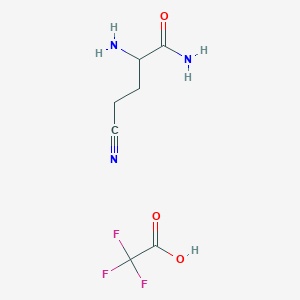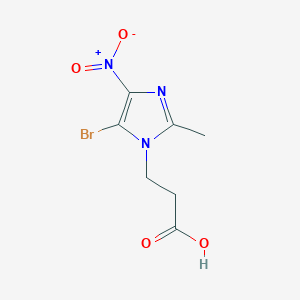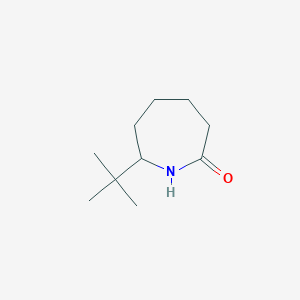
7-fluoro-4-(4-phenoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-fluoro-4-(4-phenoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide, commonly known as riluzole, is a drug that has been approved for the treatment of amyotrophic lateral sclerosis (ALS) in several countries. Riluzole is a benzothiazole derivative that works by modulating glutamate release and uptake in the central nervous system.
Applications De Recherche Scientifique
Overview
The compound 7-Fluoro-4-(4-phenoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is part of the 1,4-benzothiazine family, which is a vital class of heterocyclic compounds known for their versatile biological activities. This section explores various scientific research applications of the compound within the scope of its broader chemical family, focusing on synthetic strategies, biological activities, and potential therapeutic uses, while adhering to the specified requirements.
Synthetic Strategies and Chemical Properties
1,4-Benzothiazines, including derivatives like our compound of interest, are recognized for their significant role in synthetic chemistry. Researchers have developed numerous routes for synthesizing various 1,4-benzothiazine analogues that demonstrate excellent activities through multiple mechanisms. These synthetic methods enable the creation of compounds with potential applications in cancer regulation, among other areas. The structural similarity of benzothiazines to phenothiazine drugs aids in their utility for treating various diseases, highlighting their importance in drug discovery and the development of novel therapeutic agents (Rai, Kumar Singh, Raj, & Saha, 2017).
Biological Activities and Therapeutic Potential
The biological activities of 1,4-benzothiazine derivatives have been extensively studied, demonstrating a wide range of potential therapeutic applications. These compounds show promise in treating cancer, acting as vasorelaxants, and serving as candidates for managing diabetes, hypertension, microbial infections, and mycotic infections. Their nitrogen-sulfur axis and structural similarities to known pharmaceuticals position them as significant contributors to the field of drug discovery. Efforts to understand their structure-activity relationships (SAR) further enhance their development as drug candidates for various diseases (Mir, Dar, & Dar, 2020).
Antifungal and Immunomodulating Activities
Particularly, 1,4-benzothiazine azole derivatives exhibit notable antifungal and immunomodulating activities. These derivatives have been studied for their effectiveness against Candida species and their ability to modulate immune responses. Such properties suggest the compound’s potential in developing treatments that combine antifungal efficacy with immunomodulatory effects, showcasing a significant increase in in vivo efficacy. This dual activity indicates a promising area for further research and drug development (Schiaffella & Vecchiarelli, 2001).
Propriétés
IUPAC Name |
7-fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-1λ6,4-benzothiazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN2O3S/c22-15-6-11-20-21(12-15)28(25,26)19(13-23)14-24(20)16-7-9-18(10-8-16)27-17-4-2-1-3-5-17/h1-12,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMWGAZSAKCMQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C=C(S(=O)(=O)C4=C3C=CC(=C4)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-fluoro-4-(4-phenoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-3-[4-(3-chlorophenyl)piperazin-1-yl]thiochromen-4-one](/img/structure/B2802837.png)

![N-((5-cyclopropylpyridin-3-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2802842.png)


![4-Methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-oxazole-5-carboxylic acid](/img/structure/B2802845.png)
![5-Chloro-2-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2802846.png)
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2802850.png)


![2-(4-Methoxypyrimidin-2-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2802855.png)

![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2802858.png)